molecular formula C20H15F3N4OS B2879740 6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether CAS No. 478247-50-6

6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether

Cat. No.: B2879740
CAS No.: 478247-50-6
M. Wt: 416.42
InChI Key: MGXIHAZIVXAMEH-UHFFFAOYSA-N
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Description

6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether is a synthetic compound with a complex molecular structure, characterized by the presence of multiple functional groups including pyrazolo[3,4-d]pyrimidine and trifluoromethylphenyl ether moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether typically involves multi-step organic synthesis. One approach starts with the synthesis of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl and ethylsulfanyl groups. The final step involves the coupling of 3-(trifluoromethyl)phenyl ether to the intermediate compound.

Industrial Production Methods

Industrial-scale production may use variations of these laboratory methods, optimized for yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization or chromatography to ensure the desired product is obtained in a cost-effective manner.

Chemical Reactions Analysis

Types of Reactions

6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether can undergo various chemical reactions:

  • Oxidation: : This reaction can be promoted using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

  • Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride can result in the reduction of nitro or carbonyl groups if present.

  • Substitution: : Halogenation or alkylation reactions can be performed to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Typical reagents include bases like sodium hydroxide for deprotonation steps, acids like sulfuric acid for catalytic reactions, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. Reactions may be conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Depending on the reaction conditions, major products can include oxidized or reduced derivatives of the original compound, as well as substituted products with various functional groups introduced.

Scientific Research Applications

6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether has shown promise in several research areas:

  • Chemistry: : As a starting material or intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential interactions with biological macromolecules, which may provide insights into enzyme functions or cellular processes.

  • Medicine: : Explored for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes related to diseases.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: : Shares a similar core structure but with a methyl group instead of an ethyl group on the sulfur.

  • 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether: : Lacks the ethylsulfanyl group, offering a comparison of the impact of the sulfur-containing side chain.

  • 6-(Ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: : Omits the trifluoromethylphenyl ether group, useful for studying the influence of the ether moiety.

Highlighting Uniqueness

What sets 6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether apart is its combination of the ethylsulfanyl and trifluoromethylphenyl ether groups

Properties

IUPAC Name

6-ethylsulfanyl-1-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4OS/c1-2-29-19-25-17-16(12-24-27(17)14-8-4-3-5-9-14)18(26-19)28-15-10-6-7-13(11-15)20(21,22)23/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXIHAZIVXAMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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